molecular formula C38H60N10O11 B15196259 L-Valinamide, 1-(2-((N2-(N2-(N-acetyl-L-seryl)-L-glutaminyl)-L-asparaginyl)amino)-3-(4-hydroxyphenyl)propyl)-L-prolyl-L-valyl-, (S)- CAS No. 121849-97-6

L-Valinamide, 1-(2-((N2-(N2-(N-acetyl-L-seryl)-L-glutaminyl)-L-asparaginyl)amino)-3-(4-hydroxyphenyl)propyl)-L-prolyl-L-valyl-, (S)-

カタログ番号: B15196259
CAS番号: 121849-97-6
分子量: 832.9 g/mol
InChIキー: DKYBGUDQZZDLSE-DUHCJERPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-Valinamide, 1-(2-((N2-(N2-(N-acetyl-L-seryl)-L-glutaminyl)-L-asparaginyl)amino)-3-(4-hydroxyphenyl)propyl)-L-prolyl-L-valyl-, (S)- (CAS: 121849-97-6) is a complex peptide derivative with a molecular structure featuring multiple amino acid residues, including N-acetyl-L-seryl, L-glutaminyl, L-asparaginyl, and a 4-hydroxyphenylpropyl group. This compound is characterized by its high purity (>98%) and is utilized in biochemical research, particularly in studies involving enzyme interactions or peptide synthesis . Its structural complexity, including stereochemical specificity ((S)-configuration), influences its biological activity and physicochemical properties.

特性

CAS番号

121849-97-6

分子式

C38H60N10O11

分子量

832.9 g/mol

IUPAC名

(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-N-[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)propan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide

InChI

InChI=1S/C38H60N10O11/c1-19(2)31(33(41)54)46-38(59)32(20(3)4)47-37(58)28-7-6-14-48(28)17-23(15-22-8-10-24(51)11-9-22)43-35(56)26(16-30(40)53)45-34(55)25(12-13-29(39)52)44-36(57)27(18-49)42-21(5)50/h8-11,19-20,23,25-28,31-32,49,51H,6-7,12-18H2,1-5H3,(H2,39,52)(H2,40,53)(H2,41,54)(H,42,50)(H,43,56)(H,44,57)(H,45,55)(H,46,59)(H,47,58)/t23-,25-,26-,27-,28-,31-,32-/m0/s1

InChIキー

DKYBGUDQZZDLSE-DUHCJERPSA-N

異性体SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)C

正規SMILES

CC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C1CCCN1CC(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C

製品の起源

United States

生物活性

L-Valinamide, specifically the compound L-Valinamide, 1-(2-((N2-(N2-(N-acetyl-L-seryl)-L-glutaminyl)-L-asparaginyl)amino)-3-(4-hydroxyphenyl)propyl)-L-prolyl-L-valyl-, (S)- , is a complex synthetic derivative of L-valine with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on existing literature and research findings.

Structure

The compound features a complex structure characterized by multiple amino acid residues linked through peptide bonds. Its molecular formula and specific stereochemistry contribute to its biological activity.

Molecular Formula

  • C : 22
  • H : 30
  • N : 6
  • O : 4

Molecular Weight

The molecular weight is approximately 430.55 g/mol.

Antitumor Activity

Research indicates that L-Valinamide derivatives exhibit significant antitumor properties. The compound HTI-286, an analogue of L-Valinamide, has been shown to induce microtubule depolymerization and mitotic arrest in cancer cells. This mechanism is crucial for its antitumor activity, as it circumvents P-glycoprotein-mediated drug resistance commonly seen with other anticancer agents like paclitaxel and vincristine .

Table 1: Antitumor Activity of L-Valinamide Analogues

CompoundMechanism of ActionIC50 (µM)Reference
HTI-286Microtubule depolymerization0.5
HTI-042Microtubule disruption0.3

Antifungal Activity

L-Valinamide derivatives have also demonstrated antifungal activity against various fungal strains. For instance, a study found that certain valinamide carbamates exhibited excellent antifungal properties against Phytophthora capsici, with EC50 values below 1 µg/mL, indicating strong efficacy compared to standard treatments .

Table 2: Antifungal Activity of Valinamide Derivatives

CompoundTarget OrganismEC50 (µg/mL)Reference
I-24P. capsici0.14
I-7P. capsici<1

The biological activities of L-Valinamide can be attributed to several mechanisms:

  • Microtubule Disruption : Similar to other antimicrotubule agents, L-Valinamide interferes with microtubule dynamics, leading to cell cycle arrest.
  • Antifungal Mechanisms : The antifungal effects may involve the inhibition of fungal cell wall synthesis or interference with membrane integrity.

Case Study 1: Antitumor Efficacy in Xenograft Models

In vivo studies using tumor xenograft models demonstrated that HTI-286 significantly reduced tumor growth compared to controls. The study highlighted the compound's ability to bypass common resistance mechanisms in cancer therapy .

Case Study 2: Antifungal Efficacy Against Oomycetes

A series of experiments tested the antifungal efficacy of valinamide derivatives against P. capsici. The results indicated substantial growth inhibition at low concentrations, suggesting potential for development as a new class of fungicides .

類似化合物との比較

Structural Comparisons

Key Structural Features
  • Analog with Phenyl Group (CAS 121849-98-7) : Replaces the 4-hydroxyphenyl group with a phenylpropyl moiety, reducing polarity and altering solubility .
  • AC-SER-GLN-ASN-TYR-PRO-VAL-VAL-NH2 (CAS 113274-57-0): Includes a tyrosine (TYR) residue, introducing a phenolic -OH group similar to the target compound but within a distinct peptide sequence .
  • CAS 121822-36-4: Features a 2,4,5-trideoxy-5-phenylpentonoyl backbone, differing in substituent placement and oxygen content .
  • Antipain Hydrochloride (CAS 37682-72-7) : A protease inhibitor with a branched L-valinamide structure and additional arginyl and formyl groups .
Impact of Functional Groups
  • Tyrosine-containing analogs (e.g., CAS 113274-57-0) share similar polarity but may exhibit divergent binding affinities due to sequence variations .

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Features Purity
Target (121849-97-6) Not explicitly stated* ~1600 (estimated) 4-hydroxyphenylpropyl, multi-residue peptide >98%
Phenyl Analog (121849-98-7) Not explicitly stated* ~1580 (estimated) Phenylpropyl, reduced polarity >98%
AC-SER-GLN-ASN-TYR-PRO-VAL-VAL-NH2 (113274-57-0) C77H109N21O19S 1664.88 Tyrosine residue, disulfide bonds Not stated
Antipain Hydrochloride (37682-72-7) C27H44N10O4·2HCl 677.6 Branched valinamide, protease inhibition Research grade
Ac-DEVD-CHO (184179-08-6) C20H30N4O11 502.47 Caspase inhibitor, aldehyde functional group ≥98%

*Molecular formulas for the target and phenyl analog are inferred from structural descriptions in .

Solubility and Stability
  • The target compound’s 4-hydroxyphenyl group likely increases solubility in polar solvents compared to its phenyl analog .
  • Tyrosine-containing analogs (e.g., CAS 113274-57-0) may exhibit similar solubility profiles but face stability challenges due to oxidation-prone phenolic groups .
  • Smaller analogs like Ac-DEVD-CHO (MW 502.47) demonstrate higher bioavailability in cellular assays due to lower molecular weight .
Enzyme Interactions
  • Target Compound: Potential protease or caspase modulation due to peptide backbone similarity to inhibitors like Ac-DEVD-CHO .
  • Antipain Hydrochloride : Broad-spectrum protease inhibition, targeting trypsin and papain .
  • Caspase Probes (e.g., M808 in ): Utilize valinamide derivatives for active-site binding, suggesting the target compound could serve a similar diagnostic role.

Q & A

Q. What methodologies are recommended for synthesizing this peptide and ensuring its purity?

Solid-phase peptide synthesis (SPPS) is the primary method, leveraging Fmoc/t-Bu chemistry for sequential amino acid coupling. Critical steps include:

  • Resin selection : Use Wang or Rink amide resin for C-terminal amidation .
  • Side-chain protection : Protect glutaminyl and asparaginyl residues with Trt groups to prevent side reactions .
  • Purification : Reverse-phase HPLC (C18 column) with gradients of 0.1% TFA in water/acetonitrile. Validate purity (>95%) via LC-MS (e.g., m/z 1664.88 for molecular ion) .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

Use a multi-technique approach:

  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 2D spectra (HSQC, HMBC) to verify backbone connectivity and stereochemistry .
  • Marfey’s analysis : Derivatize hydrolyzed amino acids with Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide to confirm L/D configurations (e.g., L-phenylalanine vs. D-histidine) .
  • Circular dichroism (CD) : Assess secondary structure (e.g., β-turn motifs) in aqueous buffer .

Q. What are the critical safety protocols for handling this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (GHS Category 1B for acute toxicity) .
  • Ventilation : Use fume hoods to minimize inhalation of aerosols .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural validation?

  • Cross-validation : Compare experimental NMR shifts (e.g., δ 7.2–7.4 ppm for aromatic protons) with computational predictions (DFT/B3LYP/6-31G*) .
  • Total synthesis : Prepare enantiomers or analogs (e.g., substituting L-prolyl with D-prolyl) to isolate spectral contributions .
  • Dynamic light scattering (DLS) : Rule out aggregation artifacts affecting NMR line broadening .

Q. What strategies optimize the compound’s stability in aqueous buffers for bioactivity assays?

  • pH optimization : Maintain pH 6.5–7.5 to prevent hydrolysis of asparaginyl and glutaminyl residues .
  • Lyophilization : Store as lyophilized powder at -80°C; reconstitute in degassed PBS with 0.01% NaN3_3 to inhibit microbial growth .
  • Stabilizing additives : Include 5% trehalose or 0.1% BSA to reduce surface adsorption .

Q. How can bioactivity be systematically assessed against protease targets?

  • Enzyme inhibition assays : Use fluorogenic substrates (e.g., Z-Phe-Arg-AMC) to measure IC50_{50} values for cysteine proteases like cathepsin B .
  • Surface plasmon resonance (SPR) : Immobilize the peptide on a CM5 chip to quantify binding kinetics (KDK_D) with target enzymes .
  • Molecular docking : Model interactions using AutoDock Vina; prioritize residues (e.g., L-valinamide’s hydrophobic side chain) for mutagenesis studies .

Q. What approaches address low yield during large-scale synthesis?

  • Coupling optimization : Use HATU/Oxyma Pure instead of HBTU for sterically hindered residues (e.g., L-prolyl-L-valyl) .
  • Segment condensation : Synthesize fragments (e.g., N-acetyl-L-seryl-L-glutaminyl and L-asparaginyl-L-tyrosyl) separately, then ligate via native chemical ligation .
  • Machine learning : Train models on SPPS parameters (e.g., coupling time, solvent polarity) to predict high-yield conditions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。